3-(1-苄基-3,5-二甲基-1H-吡唑-4-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

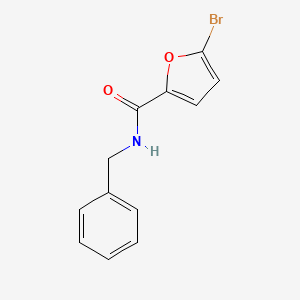

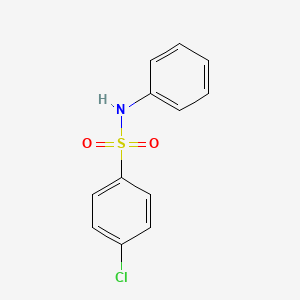

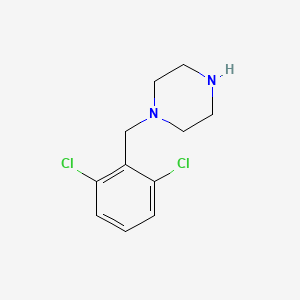

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a compound that features a pyrazole ring, a common pharmacophore in many biologically active molecules, attached to a propanoic acid moiety. The benzyl group adds to the structural complexity and potential for interaction with biological targets. Pyrazole derivatives have been reported to possess a variety of pharmacological activities, including antifungal, antibacterial, and anticoagulant properties .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a rapid synthesis of 1,3-diarylpyrazol-4-yl propanoic acids has been reported using Meldrum's acid from corresponding carboxaldehydes, which is a simple one-step process that avoids multi-step procedures and the use of expensive reagents . Another method involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonylchloride with alkyl (triphenylphosphoranylidene) acetates to yield novel alkyl substituted pyrazole derivatives . These methods highlight the versatility and adaptability of synthetic approaches to pyrazole-based compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic and crystallographic techniques. X-ray crystallography has been used to determine the structure of related compounds, revealing details such as the presence of intermolecular hydrogen bonds that form one-dimensional infinite chains and intramolecular hydrogen bonds that consolidate the crystal structure . Additionally, computational methods like Density Functional Theory (DFT) calculations can complement experimental findings by predicting the structure, stabilities, and electronic properties of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid can lead to the formation of a proton transfer derivative, showcasing the reactivity of the pyrazole moiety . Furthermore, the reactivity of pyrazole-containing compounds can be manipulated to create a variety of substituted derivatives, as demonstrated by the synthesis of 1-aryl- and 1-heteroaryl-substituted pyrazoles from (Z)-3-benzoylamino-4-dimethylamino-2-oxo-3-butene .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's photophysical properties and its ability to form complexes with metal ions . The crystal packing and solid-state structures of these compounds can be analyzed through techniques like Hirshfeld surface analysis, which provides insight into the intermolecular interactions that stabilize the crystal structure . Additionally, the spectroscopic properties can be influenced by solvent polarity and the presence of electron-donating or electron-withdrawing groups .

科学研究应用

合成和表征

- 合成方法:该化合物已通过各种方法合成。例如,报道了使用梅尔德鲁姆酸进行一步合成的方法,显著简化了过程(Reddy & Rao, 2006)。

- 结构分析:单晶X射线分析已被用于明确确定相关丙酸化合物的结构,突显了精确结构表征在研究中的重要性(Kumarasinghe, Hruby, & Nichol, 2009)。

在聚合物科学中的改性和应用

- 聚合物改性:该化合物及其衍生物已被用于改性聚合物。例如,辐射诱导的聚乙烯醇/丙烯酸水凝胶已使用包括3-(1-苄基-3,5-二甲基-1H-吡唑-4-基)丙酸等化合物进行改性,增强了其热稳定性和生物活性(Aly & El-Mohdy, 2015)。

化学和生物学研究

- 金属配合物形成:使用该化合物的衍生物合成了与钯等金属的配合物,展示了在无机化学领域的潜力(Guerrero et al., 2008)。

- 潜在的治疗应用:该化合物的衍生物已被探索作为潜在的治疗药物,例如在特发性肺纤维化的治疗中(Anderson等,2016)。

- 细胞毒性效应:已进行了关于该化合物衍生物与钴(II)配合物的细胞毒性效应研究,突显了其在医学应用中的潜力(Sobiesiak et al., 2010)。

未来研究的潜力

- 腐蚀抑制研究:理论研究表明在腐蚀抑制中具有潜在用途,这可能在材料科学领域开辟新的途径(Wang et al., 2006)。

- 多样化化学合成:已在多样化的化学合成中使用,例如在生成结构多样化的化合物库方面展示了其在有机合成中的多功能性(Roman, 2013)。

属性

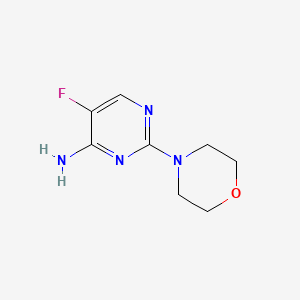

IUPAC Name |

3-(1-benzyl-3,5-dimethylpyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-11-14(8-9-15(18)19)12(2)17(16-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERVLMFEJQUIMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354826 |

Source

|

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

CAS RN |

381679-93-2 |

Source

|

| Record name | 3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)